Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate is a versatile chemical compound with a unique molecular structure. It has a molecular weight of 273.31 g/mol and is known for its high purity, making it valuable for various applications . This compound is part of the isoxazole family, which is significant in medicinal chemistry due to its diverse biological activities.
Preparation Methods
The synthesis of Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate typically involves a cycloaddition-condensation reaction. One common method is the NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water . This reaction is usually conducted in water or chloroform and involves the use of simple and inexpensive catalysts such as sodium hydroxide or 1,4-diazabicyclo[2.2.2]octane (DABCO) . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, palladium hydrogenation of this compound can lead to the formation of ethyl (Z)-2-amino-4-oxo-2-pentanoate . The presence of two reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond, creates competition during the reaction . Common reagents used in these reactions include palladium catalysts, sodium hydroxide, and hydrazine hydrate . Major products formed from these reactions include 5-methylisoxazole derivatives and Z-enaminone derivatives .
Scientific Research Applications
Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it has applications in the industry as a precursor for the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to interact with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate is unique due to its specific molecular structure, which includes both an isoxazole ring and a benzothienyl group . Similar compounds include other isoxazole derivatives, such as methyl 5-phenylisoxazole-3-carboxylate and 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives . These compounds share some structural similarities but differ in their specific substituents and biological activities . The presence of the benzothienyl group in this compound provides unique properties that distinguish it from other isoxazole derivatives .
Properties
Molecular Formula |
C14H11NO3S |
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Molecular Weight |
273.31 g/mol |
IUPAC Name |
ethyl 5-(1-benzothiophen-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H11NO3S/c1-2-17-14(16)10-8-11(18-15-10)13-7-9-5-3-4-6-12(9)19-13/h3-8H,2H2,1H3 |
InChI Key |
WZHJYFWHVBNECU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
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